molecular formula C18H12ClF3N4O4 B1662383 Delafloxacin CAS No. 189279-58-1

Delafloxacin

Cat. No.: B1662383
CAS No.: 189279-58-1
M. Wt: 440.8 g/mol
InChI Key: DYDCPNMLZGFQTM-UHFFFAOYSA-N
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Description

Delafloxacin is a novel anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Mechanism of Action

Delafloxacin is a novel fluoroquinolone antibiotic that has been approved for the treatment of acute bacterial skin and skin structure infections . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s action.

Target of Action

This compound primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial drugs .

Mode of Action

This compound inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This inhibition interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process . The resultant strain inhibits further elongation .

Biochemical Pathways

The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial growth and ultimately results in bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . This compound is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite .

Result of Action

The result of this compound’s action is the effective killing of bacterial cells . It has demonstrated excellent in vitro activity against many clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), other staphylococci, streptococci, and Enterobacteriaceae .

Action Environment

The unique chemical structure of this compound renders it a weak acid, resulting in increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This property may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delafloxacin is synthesized through a multi-step process involving the condensation of ethoxy acrylic ester with 2,6-diamino-3,5-difluoropyridine. The reaction typically occurs in an organic solvent such as ether, tetrahydrofuran (THF), or methylene dichloride at temperatures ranging from 0 to 100°C . The intermediate products are further processed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantitation and quality control .

Chemical Reactions Analysis

Types of Reactions

Delafloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and activities .

Scientific Research Applications

Delafloxacin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delafloxacin is unique among fluoroquinolones due to its anionic nature, which enhances its activity in acidic environments. This property makes it particularly effective against infections in tissues with low pH, such as abscesses. Additionally, this compound has a balanced inhibition of both DNA gyrase and topoisomerase IV, reducing the likelihood of resistance development .

Conclusion

This compound is a promising antibiotic with unique properties that make it effective against a broad range of bacterial infections, including those caused by resistant strains. Its synthesis, chemical reactions, and applications in scientific research highlight its significance in the field of medicine and beyond.

Properties

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPNMLZGFQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172331
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity.
Record name Delafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

189279-58-1
Record name Delafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189279-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 3.5 g of N,N-dimethylformamide were added 2.00 g of 1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1.00 g of 3-hydroxyazetidine hydrochloride, and 2.00 g of N-methylpyrrolidine together with 0.2 ml of ethanol, and the mixture was stirred at 85° C. for 10 minutes. The solvent and the like were distilled off under reduced pressure. After adding 10 ml. of ethanol to the residue, the mixture was heated under reflux for 10 minutes and allowed to cool, and the precipitate was collected by filtration and washed with ethanol and diisopropylether successively to obtain 2.10 g of the title compound as a pale yellow powder.
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0.2 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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